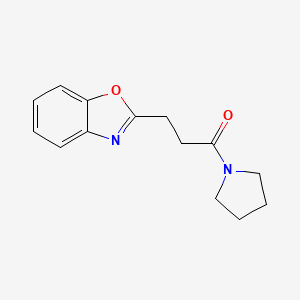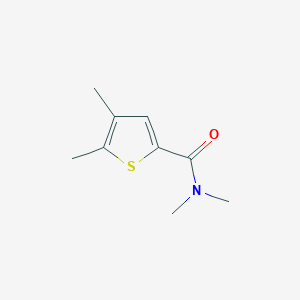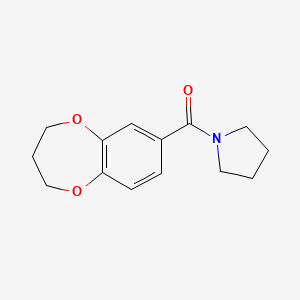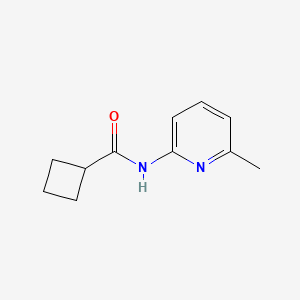
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one, also known as FPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. FPPP is a relatively new compound and has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine can lead to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has been shown to increase locomotor activity in rats, indicating its stimulant effects on the central nervous system. It has also been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and increased motivation. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has also been shown to have neurotoxic effects on dopaminergic neurons, which can lead to long-term damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one in lab experiments is its potential as a dopamine transporter inhibitor. This can be useful in studying addiction and other psychiatric disorders. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has also been shown to have neurotoxic effects on dopaminergic neurons, which can limit its usefulness in long-term studies.
Orientations Futures
There are several potential future directions for research involving 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the neurotoxic effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one on dopaminergic neurons and to develop strategies to mitigate these effects. Finally, the potential for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one to be used as a tool in neuroscience research should be explored further.
Méthodes De Synthèse
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one can be synthesized through a multi-step process involving the reaction of 2-fluorophenylacetonitrile with cyclohexanone followed by reduction and reductive amination. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has been used in scientific research to study its effects on the central nervous system. Specifically, it has been studied for its potential as a dopamine transporter inhibitor. Dopamine is a neurotransmitter that plays a role in reward and motivation, and dopamine transporter inhibitors have been explored as potential treatments for addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-4-3-6-15(17)9-10-18(21)20-12-11-14-5-1-2-7-16(14)13-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIEPPJYUAKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)


![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)


![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)

